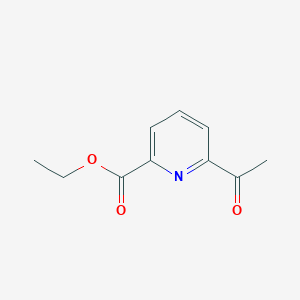
Ethyl 6-acetylpyridine-2-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
Ethyl 6-acetylpyridine-2-carboxylate is synthesized from 2,6-dipiclinic acid, employing microwave irradiation under solvent-free conditions to produce mono(imino)pyridine and 6-acetylpyridine-2-carboxamide compounds through Schiff base condensation and amidation reactions, respectively (Su, Zhao, & Zhao, 2007).
Molecular Structure Analysis
The molecular structure of ethyl 6-acetylpyridine-2-carboxylate derivatives has been extensively studied, revealing their ability to form complex structures with potential catalytic activity, such as in the case of Co(II) complexes, which show significant ethylene oligomerization catalytic activity (Sun, Zhao, & Gao, 2007).
Chemical Reactions and Properties
Ethyl 6-acetylpyridine-2-carboxylate undergoes various chemical reactions, including Schiff base condensation and amidation, leading to the creation of pyridine carboxamides and tert-carboximides. These reactions demonstrate the compound's versatility and potential for the synthesis of novel organic molecules (Su, Zhao, Zhang, & Qin, 2009).
Physical Properties Analysis
The physical properties of ethyl 6-acetylpyridine-2-carboxylate derivatives, such as crystalline structure and thermal stability, have been characterized through various analytical techniques, including X-ray diffraction and thermogravimetric analysis. These studies provide insights into the compound's behavior and stability under different conditions (Sapnakumari, Narayana, Divya, Singh, Anthal, Gupta, & Kant, 2014).
Chemical Properties Analysis
The chemical properties of ethyl 6-acetylpyridine-2-carboxylate, including its reactivity with various nucleophiles and electrophiles, have been explored to synthesize a wide range of heterocyclic compounds. These studies highlight the compound's utility in organic synthesis, offering pathways to novel organic structures with potential applications (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).
Applications De Recherche Scientifique
Catalytic Activity in Ethylene Oligomerization : It is used as a precursor for synthesizing a new mono(imino)pyridine ligand and a cobalt complex, which shows catalytic activity in ethylene oligomerization (Sun, Zhao, & Gao, 2007).
Synthesis of Furo[2,3-c]pyridine : It aids in synthesizing furo[2,3-c]pyridine and its 2- and 3-methyl derivatives (Morita & Shiotani, 1986).
Tetrahydropyridines Synthesis : Used in the synthesis of highly functionalized tetrahydropyridines with complete regioselectivity (Zhu, Lan, & Kwon, 2003).
Naphthyridin Synthesis : Involved in synthesizing 4-substituted and 6-substituted 1,6-naphthyridin-5(6H)-ones (Balogh, Hermecz, Simon, & Pusztay, 2009).
Spectral-Fluorescent Properties Research : Offers potential applications due to its spectral-fluorescent properties and correlation with chemical structure (Ershov et al., 2019).
Antitumor Agent Synthesis : Utilized in preparing pyrazolylpyridine derivatives, which show high activity against human hepatocellular carcinoma (HEPG2) cell lines (Abdallah et al., 2017).
Chemotherapeutic Applications : Shows potential as a novel anticancer agent against lung cancer A549 cell line (El-Kalyoubi & Agili, 2020).
Preparation of Carboxylic Acid Derivatives : Used in spectrophotometric detection in high-performance liquid chromatography, particularly for determining carboxylic acids in mouse brain (Yasaka et al., 1990).
Antihypertensive Activity : Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives, related compounds, are expected to have antihypertensive activity (Kumar & Mashelker, 2006).
Antimicrobial Activity : Screened for its antimicrobial activity, suggesting potential in developing new antimicrobial agents (El‐Sayed et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 6-acetylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-3-14-10(13)9-6-4-5-8(11-9)7(2)12/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYXIUHSZNHMAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468985 | |
| Record name | Ethyl 6-acetylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-acetylpyridine-2-carboxylate | |
CAS RN |
114578-70-0 | |
| Record name | Ethyl 6-acetylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



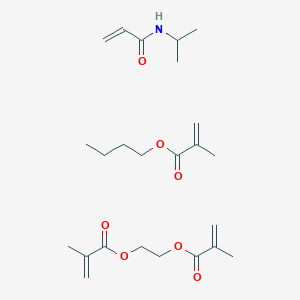


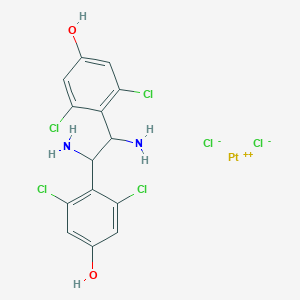
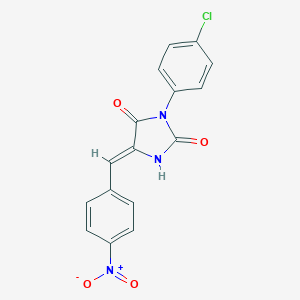

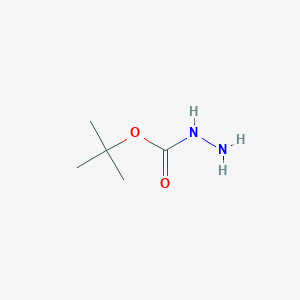
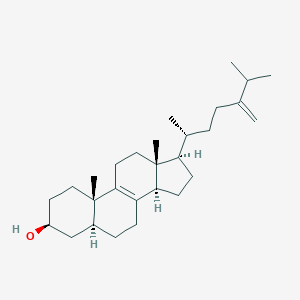
![4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide](/img/structure/B45771.png)


![1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(methoxymethyl)-,[1R-(1-alpha-,3-alpha-,4-alpha-,5-bta-)]-](/img/structure/B45778.png)

